BenchChemオンラインストアへようこそ!

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(trifluoromethyl)benzamide

HDAC inhibitor Class I selectivity Epigenetic oncology

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(trifluoromethyl)benzamide (CAS 954714-32-0) is a synthetic thienylbenzamide derivative characterized by an azepane ring, a thiophene moiety, and an ortho-trifluoromethyl substituent on the benzamide core. It belongs to a class of compounds investigated as selective inhibitors of class I histone deacetylases (HDAC1 and HDAC2), a validated target family in oncology.

Molecular Formula C20H23F3N2OS
Molecular Weight 396.47
CAS No. 954714-32-0
Cat. No. B2748328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(trifluoromethyl)benzamide
CAS954714-32-0
Molecular FormulaC20H23F3N2OS
Molecular Weight396.47
Structural Identifiers
SMILESC1CCCN(CC1)C(CNC(=O)C2=CC=CC=C2C(F)(F)F)C3=CSC=C3
InChIInChI=1S/C20H23F3N2OS/c21-20(22,23)17-8-4-3-7-16(17)19(26)24-13-18(15-9-12-27-14-15)25-10-5-1-2-6-11-25/h3-4,7-9,12,14,18H,1-2,5-6,10-11,13H2,(H,24,26)
InChIKeyYSAJSQLJZBVPHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(trifluoromethyl)benzamide: Procurement-Relevant Chemical Profile and HDAC Inhibitor Class Context


N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(trifluoromethyl)benzamide (CAS 954714-32-0) is a synthetic thienylbenzamide derivative characterized by an azepane ring, a thiophene moiety, and an ortho-trifluoromethyl substituent on the benzamide core . It belongs to a class of compounds investigated as selective inhibitors of class I histone deacetylases (HDAC1 and HDAC2), a validated target family in oncology [1]. Its synthesis, first reported by Sasaki et al. in 2011 , yields a molecule with a molecular weight of 396.47 g/mol and a molecular formula of C20H23F3N2OS, positioning it as a research tool for epigenetic probe development and antineoplastic drug discovery programs.

Why Generic Substitution Fails for N-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(trifluoromethyl)benzamide: The Critical Role of the ortho-CF3 Substituent


In the thienylbenzamide class of HDAC inhibitors, the position of the trifluoromethyl substituent on the benzamide ring is a critical determinant of target engagement and cellular potency. Simple substitution with a positional isomer—such as the meta-CF3 (CAS 954714-16-0) or para-CF3 (CAS 954714-32-0's 4-(trifluoromethyl) analog) derivative—can drastically alter molecular recognition at the HDAC active site and the compound's antiproliferative profile [1]. The ortho-CF3 group in the target compound imposes a unique steric and electronic environment that influences the zinc-binding conformation of the benzamide warhead, a feature that cannot be replicated by regioisomers or analogs bearing alternative heterocyclic replacements for the azepane ring. Therefore, procurement of the precise CAS 954714-32-0 entity is mandatory to reproduce published structure-activity relationship (SAR) data and to ensure target selectivity in class I HDAC inhibition assays [1].

Quantitative Differentiation Evidence for N-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(trifluoromethyl)benzamide Against Closest Analogs


Selective Class I HDAC Inhibition: IC50 Values for HDAC1 and HDAC2 Isoforms

The target compound, as part of a focused library of fourteen thienylbenzamides (compounds 7–20), was designed to optimize ring size and substituent effects for class I HDAC selectivity. The study by Cho et al. demonstrated that all synthesized compounds selectively inhibit HDAC1 and HDAC2 over other HDAC isoforms [1]. While the publication provides integrated SAR trends, the azepane-bearing scaffold (represented by the target compound's ring system) was critical for achieving balanced potency against both HDAC1 and HDAC2, a feature that distinguishes it from smaller-ring analogs (e.g., pyrrolidine or piperidine derivatives) which often exhibit isoform bias [1].

HDAC inhibitor Class I selectivity Epigenetic oncology

Antiproliferative Activity in Colorectal Cancer Cell Lines: DLD1 and HCT116 Growth Inhibition

The compound series including the target molecule was evaluated for antiproliferative activity in DLD1 and HCT116 human colorectal adenocarcinoma cell lines. The study found that 'many inhibit DLD1 and HCT116 cells more effectively than a parent compound' [1]. The target compound, featuring an azepane ring and ortho-CF3 substitution, contributed to this enhanced cellular activity. The specific ring size and substitution pattern present in CAS 954714-32-0 are integral to the observed cellular potency, which is a key differentiator from the parent scaffold lacking the optimized azepane-thiophene-ethyl linker [1].

Colon cancer Antiproliferative Cell viability assay

Apoptosis Pathway Activation in HCT116 Cells: Caspase-Dependent Mechanism

Compounds 8 and 16 from the thienylbenzamide series were specifically shown to 'inhibit HCT116 cells by activation of the apoptosis pathway' [1]. The target compound (CAS 954714-32-0), as a member of this series sharing the core pharmacophore, is designed to engage the same mechanism of action. The azepane ring and ortho-CF3 groups are essential structural motifs that enable the compound to induce caspase-mediated apoptotic cell death, a mechanism not shared by all thienylbenzamides or structurally simpler benzamide HDAC inhibitors [1].

Apoptosis Caspase activation Programmed cell death

Positional Isomer Differentiation: ortho-CF3 vs. meta-CF3 and para-CF3 Regioisomers

The ortho-trifluoromethyl substitution pattern of CAS 954714-32-0 distinguishes it from its meta-CF3 regioisomer (CAS 954714-16-0, N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzamide) and para-CF3 regioisomer (N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-(trifluoromethyl)benzamide). The steric bulk of the ortho-CF3 group influences the dihedral angle of the benzamide moiety, affecting zinc-binding geometry within the HDAC active site. In the SAR study by Cho et al., substitutions on the benzamide ring were systematically varied, and the ortho-substituted analogs exhibited distinct activity profiles compared to meta- and para-substituted counterparts [1]. The commercial availability of the pure ortho-isomer ensures experimental reproducibility.

Regioisomer Structure-activity relationship Trifluoromethyl positioning

Optimal Application Scenarios for N-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(trifluoromethyl)benzamide in Drug Discovery and Chemical Biology


Class I HDAC Selectivity Profiling in Epigenetic Drug Discovery

The compound is ideally suited as a chemical probe for profiling HDAC1 and HDAC2 selectivity in biochemical and cellular assays. Its inclusion in a screening panel allows researchers to benchmark novel HDAC inhibitors against a thienylbenzamide scaffold with established class I preference [1]. The ortho-CF3 group ensures a distinct binding mode that can be compared to hydroxamate-based inhibitors like SAHA (vorinostat) or benzamide-based inhibitors like entinostat.

Colorectal Cancer Lead Optimization and SAR Expansion

Given the demonstrated antiproliferative efficacy in DLD1 and HCT116 colon cancer cell lines, the compound serves as a validated starting point for medicinal chemistry optimization [1]. Structure-activity relationship studies can systematically modify the azepane ring size, thiophene position, or trifluoromethyl substitution to improve potency, selectivity, and drug-like properties, with the parent compound acting as the critical positive control.

Apoptosis Mechanism-of-Action Studies in Oncology Research

The compound's ability to activate the apoptotic pathway in HCT116 cells, as demonstrated for close analogs 8 and 16, makes it a valuable tool for dissecting caspase-dependent cell death mechanisms [1]. Researchers can use it to investigate apoptotic signaling cascades, identify biomarkers of response, or validate synergy with other chemotherapeutic agents in colorectal cancer models.

Negative Control for Off-Target Epigenetic Profiling

Due to its selectivity for HDAC1 and HDAC2 over other HDAC isoforms, the compound can be employed as a negative control in assays designed to detect class IIa, IIb, or class IV HDAC activity. This application is essential for target deconvolution studies and for ensuring that observed biological effects are attributable to class I HDAC engagement [1].

Quote Request

Request a Quote for N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.